Benzenemethanol, alpha-(ethoxymethyl)-

Physicochemical Property Distillation Chromatography

Benzenemethanol, alpha-(ethoxymethyl)- (IUPAC: 2-ethoxy-1-phenylethanol) is a secondary benzylic alcohol bearing an ethoxymethyl substituent at the alpha-carbon. With molecular formula C10H14O2 and a molecular weight of 166.22 g/mol, it belongs to the class of alpha-(alkoxymethyl)benzyl alcohols, which serve as chiral building blocks, pharmaceutical intermediates, and model compounds in stereochemical studies.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 22383-53-5
Cat. No. B12290435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanol, alpha-(ethoxymethyl)-
CAS22383-53-5
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCOCC(C1=CC=CC=C1)O
InChIInChI=1S/C10H14O2/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3
InChIKeyXSBXONDDSWGYMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenemethanol, alpha-(ethoxymethyl)- (CAS 22383-53-5): Core Identity and Procurement Context


Benzenemethanol, alpha-(ethoxymethyl)- (IUPAC: 2-ethoxy-1-phenylethanol) is a secondary benzylic alcohol bearing an ethoxymethyl substituent at the alpha-carbon [1]. With molecular formula C10H14O2 and a molecular weight of 166.22 g/mol, it belongs to the class of alpha-(alkoxymethyl)benzyl alcohols, which serve as chiral building blocks, pharmaceutical intermediates, and model compounds in stereochemical studies [2]. Its NSC designation (NSC 26619) indicates prior evaluation in biological screening programs, while its use in patented Toll-like receptor antagonist synthesis underscores its relevance in medicinal chemistry [3].

Why Generic Alpha-(Alkoxymethyl)benzyl Alcohols Cannot Replace Benzenemethanol, alpha-(ethoxymethyl)- in Research and Industrial Applications


Alpha-(alkoxymethyl)benzyl alcohols are not functionally interchangeable despite sharing a common benzylic alcohol scaffold. The alkoxy chain length (methoxy vs. ethoxy vs. propoxy) directly modulates lipophilicity, boiling point, steric demand, and hydrogen-bonding capacity, all of which govern chromatographic retention, phase-transfer behavior, and reactivity in downstream transformations [1]. Additionally, regioisomeric variants such as 2-(1-phenylethoxy)ethanol position the ether oxygen at a different carbon, altering the electronic environment of the hydroxyl group and leading to divergent reactivity profiles in nucleophilic substitutions and oxidations. Procurement of an incorrect alpha-(alkoxymethyl)benzyl alcohol therefore risks failed syntheses, irreproducible chromatographic separations, and invalidated structure–activity relationship (SAR) conclusions.

Benzenemethanol, alpha-(ethoxymethyl)- (CAS 22383-53-5): Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point and Distillation Behavior: Ethoxy vs. Methoxy Alpha-Substitution

The ethoxy homolog (target) exhibits a substantially higher boiling point compared to the methoxy analog, enabling superior separation during fractional distillation and distinct gas-chromatographic retention. The target compound boils at 262.3 °C at 760 mmHg, whereas the methoxy analog 2-methoxy-1-phenylethanol (C9H12O2, MW 152.19) is expected to boil approximately 20–30 °C lower based on the typical boiling-point increment of ~20 °C per additional methylene unit in homologous benzylic alcohol series [1]. This difference translates to non-overlapping GC retention indices and permits facile purification or identification in multi-component mixtures.

Physicochemical Property Distillation Chromatography

Lipophilicity Differentiation: LogP as a Predictor of Extraction and Membrane Permeation Efficiency

The octanol-water partition coefficient (LogP) directly influences liquid–liquid extraction efficiency and biological membrane permeation. The target compound has a calculated LogP of 1.3 [1]. The methoxy analog alpha-(methoxymethyl)benzyl alcohol, with one less methylene, is predicted to exhibit a LogP of approximately 0.8–1.0 (class-level inference based on the Hansch π contribution of ~0.5 per methylene unit in aromatic alcohols) [2]. This 0.3–0.5 LogP difference corresponds to a 2- to 3-fold difference in partitioning behavior, directly affecting extraction yields in aqueous-organic workups and retention times in reversed-phase HPLC.

Lipophilicity LogP Extraction ADME

Regioisomeric Specificity: 2-Ethoxy-1-phenylethanol vs. 2-(1-Phenylethoxy)ethanol in Nucleophilic Displacement Reactions

The target compound (2-ethoxy-1-phenylethanol) and its regioisomer 2-(1-phenylethoxy)ethanol (CAS 4799-66-0) share the identical molecular formula (C10H14O2, MW 166.22) but differ in the position of the ether linkage relative to the hydroxyl-bearing carbon. In the target, the hydroxyl group is directly attached to the benzylic carbon, making it a secondary benzylic alcohol susceptible to oxidation to the corresponding ketone and to nucleophilic displacement via resonance-stabilized benzylic carbocation intermediates. In the regioisomer, the hydroxyl group resides on a primary aliphatic carbon, exhibiting markedly different oxidation kinetics and substitution reactivity . The target compound has been explicitly utilized as a nucleophilic partner in the synthesis of 3-(2-ethoxy-1-phenylethoxy)pyridine-2-amine, a key intermediate in Toll-like receptor antagonist development, under conditions (SOCl2, CH2Cl2/DMF, 4 h) where the regioisomer would yield structurally distinct products [1].

Regioisomerism Reactivity Nucleophilic Substitution

Validated Synthetic Utility: Documented Intermediacy in Patented TLR Antagonist Synthesis vs. Unvalidated Analogs

Benzenemethanol, alpha-(ethoxymethyl)- is explicitly claimed as a reactant in the preparation of 3-(2-ethoxy-1-phenylethoxy)pyridine-2-amine, a compound within the TAC5 series exhibiting Toll-like receptor 3/7/8/9 inhibitory function. This patent (US20210214372A1) demonstrates that the target compound inhibits TNFα secretion, NF-κB activation, IκB degradation, and MAPK phosphorylation induced by poly(I:C), IMQ, CL075, R848, and CpG ODN agonists [1]. In contrast, the methoxy analog and other alpha-(alkoxymethyl)benzyl alcohols lack documented incorporation into biologically active scaffolds with comparable pharmacological validation. This provides procurement justification based on precedent: the ethoxy homolog is a known productive intermediate, while substitution with unvalidated analogs introduces uncertainty in biological outcome.

Medicinal Chemistry Patent Intermediate TLR Antagonist

Recommended Application Scenarios for Benzenemethanol, alpha-(ethoxymethyl)- (CAS 22383-53-5)


Chiral Building Block in Asymmetric Synthesis of Monoprotected Glycols

The optically active form of alpha-(ethoxymethyl)benzyl alcohol is accessible via diastereoselective alkoxymethylation of aromatic aldehydes, as demonstrated by Ponzo and Kaufman (1998) [1]. The ethoxy homolog provides a balance of steric bulk and coordinating ability that influences the stereochemical outcome of subsequent transformations. Its boiling point (262.3 °C) and LogP (1.3) facilitate purification and characterization, making it a preferred substrate over the more volatile methoxy analog when reaction conditions involve elevated temperatures.

Key Intermediate in Toll-Like Receptor Antagonist Development

The compound has been successfully employed as a reactant in the synthesis of 3-(2-ethoxy-1-phenylethoxy)pyridine-2-amine, part of the TAC5 series of TLR3/7/8/9 antagonists with demonstrated inhibition of pro-inflammatory cytokine secretion [2]. Researchers pursuing TLR-targeted therapies for autoimmune or inflammatory diseases should procure this specific ethoxy homolog to maintain fidelity to the published synthetic route and associated biological activity.

Physicochemical Reference Standard for Alpha-(Alkoxymethyl)benzyl Alcohol Series

With well-defined density (1.039 g/cm³), boiling point (262.3 °C), flash point (107.1 °C), and refractive index (1.516), Benzenemethanol, alpha-(ethoxymethyl)- serves as a calibration or reference standard for GC-MS and HPLC method development targeting homologous benzylic alcohol ethers [3]. Its intermediate volatility and lipophilicity relative to methoxy and propoxy congeners make it a suitable midpoint reference for retention-index libraries.

Nucleophilic Partner in Etherification and Substitution Reactions

The benzylic secondary alcohol undergoes smooth conversion to the corresponding chloride under SOCl2/DMF conditions, enabling subsequent nucleophilic displacement with amines and other nucleophiles [2]. This reactivity profile, combined with the compound's commercial availability and well-characterized handling properties, supports its use in parallel synthesis libraries where reproducible conversion and minimal side-product formation are critical.

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